3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctan-1-ol
Overview
Description
Synthesis Analysis
The synthesis of perfluorinated compounds, including 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctan-1-ol, often involves the use of nucleophilic substitution reactions where fluorine atoms replace hydrogen atoms or other leaving groups on an alkyl chain. For example, Li Zhan-xiong (2012) reported the synthesis of a closely related compound by nucleophilic substitution reaction of epichlorohydrin with 1,1,2,2-tetrahydroperfluoro-1-octanol, followed by ring-opening polymerization using boron trifluoride etherate as the initiator (Li Zhan-xiong, 2012).
Molecular Structure Analysis
The molecular structure of fluorinated compounds like 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctan-1-ol is significantly influenced by the presence of fluorine atoms. These atoms create a highly electronegative environment around the molecule, affecting its geometry and reactivity. Studies such as those by Torres et al. (2009) on related perfluorinated compounds have used density functional theory (DFT) calculations to understand the structural, electronic, and thermodynamic properties, shedding light on the unique characteristics of these molecules (Torres et al., 2009).
Chemical Reactions and Properties
The chemical reactivity of 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctan-1-ol is influenced by its perfluorinated structure. The C-F bond is one of the strongest in organic chemistry, making these compounds resistant to typical organic reactions such as hydrolysis and oxidation. However, they can undergo reactions with nucleophiles under certain conditions, as demonstrated in studies on similar fluorinated compounds by Strekowski et al. (1995), highlighting the potential for synthesizing derivatives or engaging in polymerization reactions (Strekowski et al., 1995).
Scientific Research Applications
Surfactant for Ultraviolet-Cured Resins : Tridecafluoro-1,1,2,2-tetrahydrooctan-1-ol is effective as a surfactant to reduce the release energy of ultraviolet-cured resins in an air atmosphere (Nakagawa, Endo, & Tsukidate, 2012).
Polymer Research : A synthesized polymer, poly(2-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyloxy)methyl)oxirane, with a molecular weight of 1,400, is used in chemical research (Li Zhan-xiong, 2012).
Pharmaceutical Research : Trifluoromethyl compounds, a category to which 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctan-1-ol belongs, are widely used in pharmaceutical research to adjust the properties of drug candidates. They could be useful for introducing radioactive fluoride substituents for positron emission tomography applications (Levin et al., 2017).
Synthesis of Tetronic Acid Analogues : The compound 3-chloro-2-fluoro-2-buten-4-olide, a tetronic acid analogue, can be synthesized using a six-step process starting from 1,2-dibromo-1,2-dichloro-1,2-difluoroethane, showcasing the compound's versatility in synthesis processes (Paleta, Volkov, & Hetflejš, 2000).
properties
IUPAC Name |
3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F13O/c9-3(10,1-2-22)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21/h22H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRJRKPMIRMSBNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F13CH2CH2OH, C8H5F13O | |
Record name | 6:2 FTOH | |
Source | NORMAN Suspect List Exchange | |
Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5044572 | |
Record name | 2-(Perfluorohexyl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5044572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 1-Octanol, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctan-1-ol | |
CAS RN |
647-42-7 | |
Record name | 2-(Perfluorohexyl)ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=647-42-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H,1H,2H,2H-Perfluorooctan-1-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000647427 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Octanol, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-(Perfluorohexyl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5044572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.435 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-(PERFLUOROHEXYL)ETHANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2R5YO5N3V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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